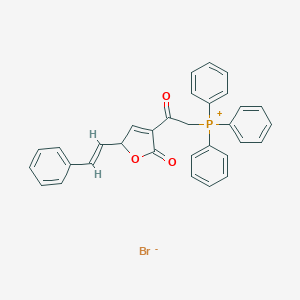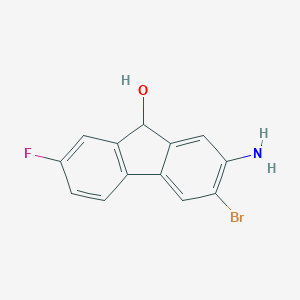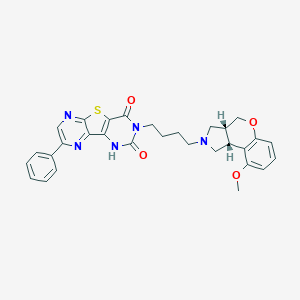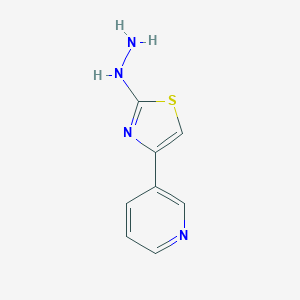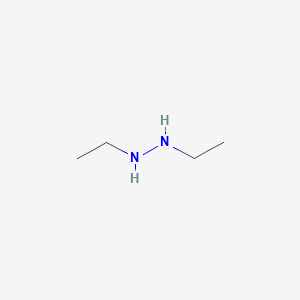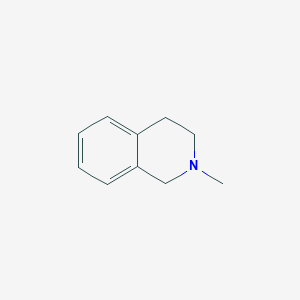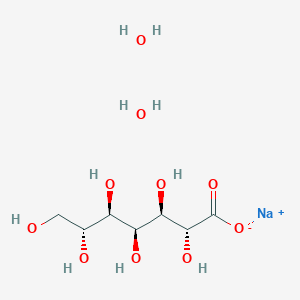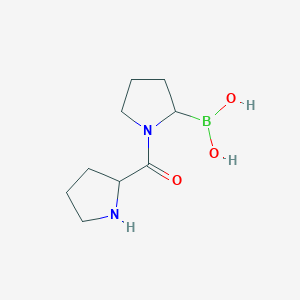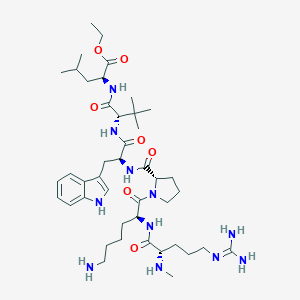
4-Brom-N,N-Dimethylanilin
Übersicht
Beschreibung
4-Bromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N-dimethylaniline is used in various scientific research applications:
Wirkmechanismus
Target of Action
4-Bromo-N,N-dimethylaniline is primarily used as an internal standard in the determination of iodine . The compound’s primary targets are iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound iodine to organic compounds (as in milk and vegetables) .
Result of Action
The primary result of 4-Bromo-N,N-dimethylaniline’s action is the accurate determination of iodine in various substances . By interacting with iodide, iodate, and covalently bound iodine, it allows these forms of iodine to be measured accurately, contributing to the quality control of pharmaceuticals, food products, and other substances.
Action Environment
The action of 4-Bromo-N,N-dimethylaniline can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other chemicals. It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and avoid contact with oxidizing agents, acids, and metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Another method involves the reaction of 4-bromoaniline with dimethyl carbonate in the presence of a base such as sodium hydride. This method provides a straightforward route to the desired product with high yield .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-N,N-dimethylaniline often involves large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the activating effect of the dimethylamino group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Grignard Reagent Formation: Magnesium in dry ether.
Major Products Formed
Nitration: 4-Bromo-2,6-dimethylaniline.
Grignard Reagent Formation: 4-Bromo-N,N-dimethylaniline magnesium bromide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromoaniline: Lacks the dimethylamino group, making it less nucleophilic and less reactive in electrophilic aromatic substitution reactions.
4-Iodo-N,N-dimethylaniline: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-Bromo-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWMVYYUIMRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060414 | |
| Record name | N,N-Dimethyl-p-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Bromo-N,N-dimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
586-77-6 | |
| Record name | 4-Bromo-N′,N′-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N,N-dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-bromo-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-p-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-N,N-dimethylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49ZS2E9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 4-Bromo-N,N-dimethylaniline?
A1: 4-Bromo-N,N-dimethylaniline has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. While specific spectroscopic data is not explicitly provided in the research excerpts, it's important to note that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization.
Q2: How is 4-Bromo-N,N-dimethylaniline synthesized?
A2: One common synthesis route involves a substitution reaction starting with N,N-dimethylaniline and bromine in the presence of pyridine. This forms pyridinium tribromide, a safer and easier-to-handle brominating agent. Optimal yields are achieved with a 1:1.1:1.1 molar ratio of N,N-dimethylaniline:bromine:pyridine, reacting at 10-15 °C for 6 hours. Alternatively, the compound can be synthesized via palladium-catalyzed cross-coupling of di(tert-butyl)phosphine with 4-bromo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline.
Q3: What are the applications of 4-Bromo-N,N-dimethylaniline in organic synthesis?
A3: 4-Bromo-N,N-dimethylaniline serves as a versatile building block in organic synthesis. For example, it is utilized in the preparation of the triarylmethane dyes Crystal Violet and Malachite Green via Grignard reactions. It is also employed in the synthesis of 4-(dimethylamino)thiopivalophenone, where its structure was studied using X-ray diffraction and computational methods.
Q4: How does 4-Bromo-N,N-dimethylaniline behave in photochemical reactions?
A4: Research indicates that 4-Bromo-N,N-dimethylaniline efficiently quenches the fluorescence of (E)-9-styrylanthracene derivatives. In non-polar solvents, this quenching leads to the formation of exciplexes, characterized by distinct fluorescence spectra and lifetimes. It can also facilitate intersystem crossing in diarylethylenes, promoting triplet state formation, which has been investigated using laser flash photolysis.
Q5: What are the applications of 4-Bromo-N,N-dimethylaniline in analytical chemistry?
A5: One significant application is its use in ionic liquid-based dispersive liquid-liquid microextraction. This technique allows for the extraction and preconcentration of aromatic amines, including 4-bromo-N,N-dimethylaniline, from environmental water samples, enabling their sensitive detection using HPLC-UV.
Q6: How does 4-Bromo-N,N-dimethylaniline contribute to the study of electron transfer reactions?
A6: The compound plays a crucial role in investigating electron transfer reactions. For example, its cation radical (DMABr+.) is used in the electron-transfer stopped-flow (ETSF) method to analyze the kinetics and mechanisms of electron transfer processes. Additionally, it has been employed to study inter- and intramolecular redox reactions of substituted phenylperoxyl radicals in aqueous solutions.
Q7: Are there any known toxicological concerns associated with 4-Bromo-N,N-dimethylaniline?
A7: While specific toxicological data for 4-Bromo-N,N-dimethylaniline wasn't explicitly discussed in the provided research excerpts, it is crucial to handle all chemicals with caution and employ appropriate safety measures. Further research might be needed to fully assess its toxicological profile and potential environmental impact.
Q8: What are the future directions for research on 4-Bromo-N,N-dimethylaniline?
A8: Further exploration of its applications in materials science, particularly in the development of organic semiconductors and photoluminescent materials, holds promise. Additionally, investigating its potential in medicinal chemistry, specifically in the context of N-aryl peptide synthesis and its implications for drug discovery, warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




